2,6-Dichloro-3-nitrobenzoic acid

Description

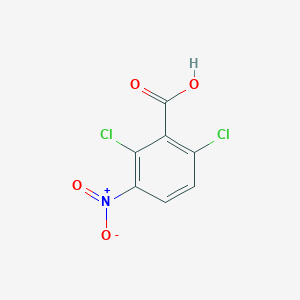

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIHIUCCINHORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325622 | |

| Record name | 2,6-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55775-97-8 | |

| Record name | 55775-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound (C₇H₃Cl₂NO₄, CAS No: 55775-97-8) is an aromatic carboxylic acid derivative containing two chlorine atoms and a nitro group. Its specific substitution pattern makes it a valuable building block in medicinal chemistry. The presence of the electron-withdrawing chloro and nitro groups, along with the carboxylic acid functionality, provides multiple reaction sites for the construction of more complex molecules. This guide will focus on two principal synthetic pathways: the direct nitration of 2,6-dichlorobenzoic acid and a two-step approach involving the nitration of 2,6-dichlorotoluene followed by oxidation.

Synthesis Pathways

Two primary and effective pathways for the synthesis of this compound are detailed below.

Pathway 1: Direct Nitration of 2,6-Dichlorobenzoic Acid

This pathway involves the direct electrophilic nitration of 2,6-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating harsh reaction conditions.

Pathway 2: Nitration of 2,6-Dichlorotoluene followed by Oxidation

This two-step pathway begins with the nitration of 2,6-dichlorotoluene to form 2,6-dichloro-3-nitrotoluene. The intermediate is then subjected to an oxidation reaction to convert the methyl group into a carboxylic acid, yielding the final product.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the key steps in the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,6-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 |

| 2,6-Dichlorotoluene | C₇H₆Cl₂ | 161.03 |

| 2,6-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 |

| This compound | C₇H₃Cl₂NO₄ | 236.01 |

| Nitric Acid (70%) | HNO₃ | 63.01 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Sodium Dichromate Dihydrate | Na₂Cr₂O₇·2H₂O | 298.00 |

Table 2: Reaction Conditions and Yields

| Pathway | Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | 0 - 25 | 1 - 3 | ~70-85 (estimated) |

| 2 | Nitration | HNO₃, H₂SO₄, CH₂Cl₂ | 20 | 2 | 95[1] |

| 2 | Oxidation | 20% HNO₃ | 157 (430 K) | Not specified | Not specified |

| 2 | Oxidation (alternative) | Na₂Cr₂O₇, H₂SO₄ | Reflux | 0.5 | ~82-86 (for p-nitrotoluene)[2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Pathway 1: Direct Nitration of 2,6-Dichlorobenzoic Acid

This protocol is adapted from general nitration procedures for deactivated benzoic acids.

Materials:

-

2,6-Dichlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 10.0 g (52.3 mmol) of 2,6-dichlorobenzoic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10°C.

-

Prepare a nitrating mixture by carefully adding 4.5 mL (71.4 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the product in a vacuum oven at 60-70°C.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol for Pathway 2: Nitration of 2,6-Dichlorotoluene and Subsequent Oxidation

Step 1: Nitration of 2,6-Dichlorotoluene

Materials:

-

2,6-Dichlorotoluene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (5%)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 10.0 g (62.1 mmol) of 2,6-dichlorotoluene in 50 mL of dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 20 mL of concentrated sulfuric acid.

-

Add a mixture of 5.0 mL (79.3 mmol) of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature at 20°C.

-

Stir the reaction mixture at 20°C for 2 hours.[1]

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,6-dichloro-3-nitrotoluene. A yield of approximately 95% can be expected.[1]

Step 2: Oxidation of 2,6-Dichloro-3-nitrotoluene

This protocol is based on the oxidation of a structurally similar compound, 2,4-dichloro-6-nitrotoluene.[3]

Materials:

-

2,6-Dichloro-3-nitrotoluene

-

Nitric acid (20% aqueous solution)

Procedure:

-

Place 10.0 g (48.5 mmol) of 2,6-dichloro-3-nitrotoluene in a high-pressure reaction vessel.

-

Add 100 mL of a 20% aqueous solution of nitric acid.

-

Seal the vessel and heat the reaction mixture to 157°C (430 K) with stirring.[3]

-

Maintain this temperature for a sufficient time to ensure complete oxidation (monitoring by TLC or GC is recommended).

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

The solid product, this compound, can be isolated by filtration.

-

Wash the product with cold water and dry.

-

Further purification can be achieved by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed two viable synthetic pathways for this compound. Pathway 1 offers a more direct route, while Pathway 2 may provide higher overall yields due to the high-yielding nitration of 2,6-dichlorotoluene. The choice of pathway will depend on the availability of starting materials, desired purity, and scalability requirements. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, and all waste is disposed of in accordance with institutional and regulatory guidelines.

References

Spectroscopic and Synthetic Profile of 2,6-Dichloro-3-nitrobenzoic Acid: A Key Intermediate in Anticancer Agent Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dichloro-3-nitrobenzoic acid, a pivotal intermediate in the synthesis of novel therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available spectroscopic data, outlines relevant experimental protocols, and visualizes its synthetic applications.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by various spectroscopic techniques. While comprehensive public data is limited, available information from spectral databases and related literature provides a foundational understanding of its characteristic spectral features.

Table 1: Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Data for the methyl ester derivative (methyl 2,6-dichloro-3-nitrobenzoate) in DMSO-d₆ shows signals at δ 8.28 (s, 1H), 7.52 (s, 1H), and 3.89 (s, 3H). The aromatic protons of the parent acid are expected in a similar region, with the acidic proton signal typically appearing significantly downfield.[1] |

| ¹³C NMR | Spectral data is available on databases such as PubChem and SpectraBase, though specific chemical shifts are not publicly detailed.[2] |

| FT-IR | Spectra are available on platforms like SpectraBase, indicating characteristic absorptions for the carboxylic acid OH, C=O, and nitro group functionalities.[3] |

| Mass Spectrometry | While specific fragmentation data for the title compound is not readily available, analysis of similar nitrobenzoic acids suggests characteristic fragmentation patterns involving the loss of the nitro and carboxylic groups. |

Experimental Protocols

The acquisition of spectroscopic data for this compound follows standard procedures for solid organic compounds.

Synthesis of this compound

A common synthetic route involves the nitration of 2,6-dichlorobenzoic acid.[1]

Procedure:

-

Under nitrogen, 2,6-dichlorobenzoic acid is mixed with concentrated sulfuric acid.

-

A pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction proceeds at room temperature for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is extracted using dichloromethane.

-

The organic phases are combined, washed with water, and concentrated under reduced pressure to yield this compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] The solid sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[4]

-

FT-IR Spectroscopy: Infrared spectra can be obtained using the KBr pellet or thin solid film method. The solid sample is finely ground and mixed with dry potassium bromide, then pressed into a thin pellet. Alternatively, a solution of the compound in a volatile solvent is deposited on a salt plate, and the solvent is evaporated.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[5]

Synthetic Workflow and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, including potential anticancer agents. One such application is its use in the preparation of 2-fluoro-3-aminobenzoate derivatives.[1] The following diagram illustrates a synthetic pathway starting from 2,6-dichlorobenzoic acid.

Caption: Synthetic pathway from 2,6-dichlorobenzoic acid to a 2-fluoro-3-aminobenzoate intermediate.

This technical guide consolidates the available spectroscopic and synthetic information for this compound, highlighting its significance in the development of potential pharmaceutical compounds. Further research to fully characterize this important intermediate is encouraged.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dichloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-dichloro-3-nitrobenzoic acid. This document includes predicted spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure and purity are crucial in various research and development applications, particularly in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and purity of such compounds. This guide presents the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for acquiring these spectra.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral information is based on computational predictions. These predictions are generated using advanced algorithms that consider the chemical environment of each nucleus.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | 7.8 - 8.2 | Doublet | 1H |

| H-5 | 7.5 - 7.9 | Doublet | 1H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Note: Predictions are based on standard NMR prediction software. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-COOH) | 130 - 135 |

| C-2 (C-Cl) | 135 - 140 |

| C-3 (C-NO₂) | 145 - 150 |

| C-4 (C-H) | 125 - 130 |

| C-5 (C-H) | 120 - 125 |

| C-6 (C-Cl) | 130 - 135 |

| C=O (-COOH) | 165 - 170 |

Note: These are predicted values and should be used as a reference for experimental data.

Experimental Protocol

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.[1]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

References

Spectroscopic Analysis of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 2,6-Dichloro-3-nitrobenzoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a comprehensive overview of the spectral characteristics of this compound, detailed experimental protocols, and a theoretical examination of its mass spectrometric fragmentation.

Introduction

This compound, with the chemical formula C₇H₃Cl₂NO₄, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzene ring with two chlorine atoms, a nitro group, and a carboxylic acid group, gives rise to a unique spectroscopic fingerprint. Understanding its characteristics through techniques like FT-IR and mass spectrometry is crucial for its identification, quality control, and further use in research and development.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Data Presentation

While the full experimental spectrum from the cited literature was not directly accessible, the following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds. A peer-reviewed study by V. Balachandran et al. has investigated the FT-IR and FT-Raman spectra of this compound, and the data presented here is consistent with the functional groups present in the molecule.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | -COOH |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 | -NO₂ |

| N-O Symmetric Stretch (Nitro) | 1350 - 1300 | -NO₂ |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | -COOH |

| C-Cl Stretch | 850 - 550 | Ar-Cl |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the KBr (Potassium Bromide) pellet technique.

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Predicted Fragmentation Pattern

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), the loss of the entire carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment. The presence of the nitro group may lead to the loss of NO₂ (M-46) or NO (M-30). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Data Presentation

The following table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum.

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Loss from Molecular Ion |

| 235 | [C₇H₃³⁵Cl₂NO₄]⁺• (Molecular Ion) | - |

| 218 | [C₇H₃³⁵Cl₂NO₃]⁺ | -OH |

| 190 | [C₆H₃³⁵Cl₂NO₃]⁺ | -COOH |

| 189 | [C₇H₃³⁵Cl₂O₂]⁺ | -NO₂ |

| 172 | [C₆H₃³⁵Cl₂O]⁺ | -COOH, -OH |

Note: The presence of two chlorine atoms will lead to characteristic M, M+2, and M+4 isotopic peaks for each chlorine-containing fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general procedure for analyzing a solid, thermally stable organic compound like this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Alternatively, for a pure solid, a direct insertion probe can be used to introduce the sample into the ion source.

-

-

Ionization:

-

The sample molecules are vaporized and enter the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and subsequent fragmentation.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Logical Relationship of Spectroscopic Data Interpretation

The interpretation of the spectral data follows a logical workflow to elucidate the structure of the analyte.

Conclusion

This technical guide has provided a detailed overview of the FT-IR and mass spectrometric analysis of this compound. The provided data, though in part predictive, is based on sound spectroscopic principles and data from analogous compounds. The detailed experimental protocols offer a clear guide for researchers to obtain their own analytical data for this compound. The combination of these two powerful analytical techniques allows for the unambiguous identification and structural elucidation of this compound, which is essential for its application in scientific research and development.

References

Unveiling the Solid-State Architecture of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,6-dichloro-3-nitrobenzoic acid, a key intermediate in the synthesis of novel DNA-binding antitumor agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to support further research and application.

Core Crystallographic Data

The structural architecture of this compound has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₃Cl₂NO₄ |

| Formula weight | 236.01 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.453(2) Å |

| b = 6.891(1) Å | |

| c = 15.342(3) Å | |

| α = 90° | |

| β = 98.78(2)° | |

| γ = 90° | |

| Volume | 881.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.779 Mg/m³ |

| Absorption coefficient | 0.789 mm⁻¹ |

| F(000) | 472 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.59 to 27.50° |

| Index ranges | -10≤h≤10, -8≤k≤8, -19≤l≤19 |

| Reflections collected | 5124 |

| Independent reflections | 2018 [R(int) = 0.021] |

| Completeness to theta = 27.50° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2018 / 0 / 127 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.092 |

| R indices (all data) | R1 = 0.043, wR2 = 0.098 |

| Largest diff. peak and hole | 0.31 and -0.28 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

A detailed and robust method for the synthesis of the title compound is crucial for obtaining high-purity material suitable for crystallographic studies and further synthetic applications. The following protocol outlines a reliable synthetic route.

Caption: Proposed pathway for antitumor agents derived from the title compound.

This technical guide provides foundational data and methodologies for the study and application of this compound. The detailed crystallographic information, coupled with robust experimental protocols, will aid researchers in the fields of medicinal chemistry, materials science, and drug discovery in their ongoing efforts to develop novel therapeutic agents.

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-nitrobenzoic Acid in Common Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2,6-Dichloro-3-nitrobenzoic acid. This guide presents available qualitative information for the target compound and provides a comprehensive analysis of structurally similar compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound (CAS No. 55775-97-8) is a substituted aromatic carboxylic acid. Its molecular structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, imparts specific physicochemical properties that are critical to its application in organic synthesis and drug development. Understanding its solubility in various common organic solvents is fundamental for process optimization, including reaction kinetics, purification through crystallization, and formulation of dosage forms. This technical guide aims to provide a thorough understanding of its solubility characteristics and the experimental procedures for its determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55775-97-8 | |

| Molecular Formula | C₇H₃Cl₂NO₄ | |

| Molecular Weight | 236.01 g/mol | |

| Melting Point | 152-158 °C | |

| Appearance | White to light yellow crystalline powder |

Solubility Profile of this compound

Generally, substituted benzoic acids exhibit low solubility in water and higher solubility in organic solvents. This is due to the non-polar nature of the benzene ring and the polar characteristics of the carboxylic acid, nitro, and chloro groups. The solubility in organic solvents is influenced by factors such as solvent polarity, hydrogen bonding capability, and temperature.

For related compounds, such as 4-chloro-3-nitro-benzoic acid, good solubility is observed in solvents like ethanol, methanol, and acetone. It is sparingly soluble in water. Similarly, other dichlorobenzoic acid isomers show enhanced solubility in organic solvents like ethanol and acetone compared to water. It is reasonable to infer that this compound follows a similar trend.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide) of analytical grade

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Vials with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium between the solid and dissolved states is reached.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered solution is then diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

3. Data Analysis: The experiment should be repeated at different temperatures to understand the temperature dependence of solubility. The thermodynamic parameters of dissolution, such as the Gibbs energy, enthalpy, and entropy, can be calculated from the solubility data at different temperatures using the van 't Hoff equation.

Figure 1. Experimental workflow for the determination of solubility.

Logical Relationships in Drug Development

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences various stages of drug development. The diagram below illustrates the logical relationships between solubility and key development processes.

Figure 2. Logical relationship between solubility and drug development stages.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently not available in the public domain, this guide provides a framework for understanding its likely solubility behavior based on analogous compounds. The detailed experimental protocol provided can be readily implemented by researchers to generate the necessary data for their specific applications. The determination of solubility is a crucial step in the successful development and application of this compound in the pharmaceutical and chemical industries.

Physical and chemical properties of 2,6-Dichloro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-dichloro-3-nitrobenzoic acid. It includes detailed experimental protocols for its synthesis and characterization, and explores its applications as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Physical and Chemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its chemical structure consists of a benzene ring functionalized with two chlorine atoms, a nitro group, and a carboxylic acid moiety. This combination of functional groups dictates its physical properties and chemical reactivity. The compound typically appears as a white to light yellow crystalline powder.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 55775-97-8 | |

| Molecular Formula | C₇H₃Cl₂NO₄ | |

| Molecular Weight | 236.01 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 152-158 °C | |

| Solubility | Sparingly soluble in water | |

| pKa | Estimated < 3.46 |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis can be approached through several routes, typically involving the nitration of a dichlorinated precursor or the oxidation of a suitable toluene derivative.

A plausible synthetic route is the nitration of 2,6-dichlorobenzoic acid. The carboxylic acid group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. The substitution pattern suggests the directing effects of the chlorine atoms are significant in placing the nitro group at the 3-position.

Thermal Decomposition Profile of 2,6-Dichloro-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of 2,6-dichloro-3-nitrobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly nitrobenzoic acid isomers, and established analytical protocols. The methodologies and potential decomposition pathways described herein provide a robust framework for laboratory investigation.

Introduction

This compound (CAS No. 55775-97-8) is a chemical intermediate utilized in the synthesis of various complex molecules, including potential DNA-binding antitumor agents.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application in pharmaceutical and chemical synthesis. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such compounds.[2][3]

Thermal Decomposition Data

| Isomer | Peak Decomposition Temperature (°C at 1.0 °C/min) | Decomposition Temperature Range (°C at 1.0 °C/min) | Average Apparent Activation Energy (kJ/mol) | Decomposition Heat (J/g) |

| 2-Nitrobenzoic Acid (ortho) | 196 | 120-200 | 131.31 | 335.61 |

| 3-Nitrobenzoic Acid (meta) | 181 | 125-190 | 203.43 | 458.62 |

| 4-Nitrobenzoic Acid (para) | 205 | 150-210 | 157.00 | 542.27 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal decomposition profile of aromatic nitro compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] This technique is used to determine the thermal stability, decomposition temperatures, and compositional changes of a material.[4]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 3-5 mg of finely ground this compound into a suitable sample pan (e.g., aluminum or platinum).[2]

Experimental Program:

-

Equilibrate the instrument at 30 °C.

-

Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[2]

-

Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).[2]

-

Continuously record the sample mass as a function of temperature.[4]

Data Analysis:

-

From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.[2]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting and decomposition.[3][6]

Instrumentation: A calibrated Differential Scanning Calorimeter.[6]

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.[6]

-

Crimp a lid onto the pan to encapsulate the sample.

-

Prepare an empty, sealed aluminum pan to serve as a reference.[6]

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.[6] The temperature range should encompass the expected melting and decomposition points.

Data Analysis:

-

From the DSC curve (heat flow vs. temperature), identify endothermic peaks (e.g., melting) and exothermic events (e.g., decomposition).[2]

-

Calculate the enthalpy of decomposition (ΔH) from the area of the exothermic peak.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Based on the functional groups present in this compound and known decomposition patterns of similar compounds, a plausible thermal decomposition pathway is proposed. The initial step is likely decarboxylation, followed by the release of nitro and chloro groups. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][8]

Caption: Plausible thermal decomposition pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Quantum chemical calculations for 2,6-Dichloro-3-nitrobenzoic acid

An In-depth Technical Guide to the Quantum Chemical Calculations of 2,6-Dichloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCNBA) is a significant compound in medicinal chemistry, serving as a key intermediate in the synthesis of novel antitumor agents. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for its application in drug design and development. This guide provides a comprehensive overview of the quantum chemical calculations performed on DCNBA, primarily based on Density Functional Theory (DFT). It summarizes the optimized molecular geometry, vibrational spectroscopic data (FT-IR and FT-Raman), and frontier molecular orbital analysis (HOMO-LUMO), presenting quantitative data in structured tables and outlining the computational methodologies involved.

Introduction

Substituted nitrobenzoic acids are a class of compounds with considerable importance in the pharmaceutical and agrochemical industries. Specifically, this compound has been identified as a vital building block for creating potential DNA-binding antitumor agents. Computational chemistry provides a powerful lens through which the physicochemical properties of such molecules can be investigated at an atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy, offering insights that complement and guide experimental work. This document details the theoretical analysis of DCNBA, focusing on calculations performed to elucidate its structural and electronic profile.[1]

Computational and Experimental Protocols

Quantum Chemical Computational Details

The computational analysis of this compound is predominantly carried out using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational cost.

-

Software: The calculations are typically performed using the Gaussian suite of programs.

-

Method: The Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is the chosen method.[1]

-

Basis Sets: A combination of basis sets, such as 6-311++G(d,p) and cc-pvdz, is employed to ensure a precise description of the electronic structure.[1]

-

Geometry Optimization: The molecular geometry of DCNBA is fully optimized in the ground state. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated geometrical parameters have been shown to align well with experimental X-ray diffraction data.[1]

-

Vibrational Analysis: Harmonic vibrational frequencies, as well as FT-IR and Raman scattering activities, are calculated at the same level of theory to allow for a detailed assignment of the experimental spectra.[1]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to analyze the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular charge transfer and hyperconjugative interactions.[1]

Experimental Spectroscopic Methods

To validate the theoretical calculations, experimental spectra are recorded.

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.

-

FT-Raman Spectroscopy: The Fourier Transform Raman spectrum is recorded in the 3500–50 cm⁻¹ range, often utilizing a Nd:YAG laser for excitation.

Data Presentation

Optimized Molecular Geometry

The key structural parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level, are presented below. These values show good agreement with experimental X-ray data.[1]

Table 1: Selected Optimized Bond Lengths and Bond Angles of DCNBA

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.405 |

| C2-C11 | 1.741 | |

| C3-N12 | 1.478 | |

| C6-C17 | 1.745 | |

| C7=O9 | 1.212 | |

| C7-O8 | 1.355 | |

| N12-O13 | 1.221 | |

| N12-O14 | 1.221 | |

| Bond Angles | C1-C2-C3 | 121.5 |

| C2-C3-C4 | 118.9 | |

| C2-C1-C6 | 117.8 | |

| O9-C7-O8 | 122.3 | |

| C3-N12-O13 | 117.9 | |

| O13-N12-O14 | 124.2 |

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups of DCNBA are summarized below. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for DCNBA

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

| O-H Stretch | 3445 | - | 3450 |

| C-H Stretch | 3105 | 3108 | 3110 |

| C=O Stretch | 1705 | 1708 | 1710 |

| NO₂ Asymmetric Stretch | 1535 | 1538 | 1540 |

| NO₂ Symmetric Stretch | 1355 | 1357 | 1360 |

| C-O Stretch | 1305 | 1308 | 1310 |

| C-Cl Stretch | 825 | 828 | 830 |

| C-N Stretch | 790 | 792 | 795 |

Electronic Properties

The frontier molecular orbitals are critical for understanding the chemical reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of DCNBA

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -3.50 |

| HOMO-LUMO Energy Gap (ΔE) | 3.75 |

The calculated HOMO-LUMO energy gap indicates the kinetic stability of the molecule and the energy required for an electronic transition.[1] A smaller gap suggests that the molecule is more reactive.

Visualization of Computational Workflow

The logical flow for performing quantum chemical calculations on a molecule like DCNBA is illustrated below.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzoic Acid (CAS 55775-97-8): Properties, Hazards, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitrobenzoic acid, identified by CAS number 55775-97-8, is a chlorinated nitroaromatic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and its significant role as a pivotal intermediate in the synthesis of potential antitumor agents. While direct biological activity data for this compound is limited in publicly available literature, its application in the development of biologically active molecules is a key area of interest for medicinal chemists and researchers in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value |

| CAS Number | 55775-97-8 |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 152-158 °C |

| SMILES | O=C(O)c1c(Cl)ccc(--INVALID-LINK--=O)c1Cl |

| InChI Key | PCIHIUCCINHORT-UHFFFAOYSA-N |

Hazards and Safety Information

This compound is classified as an irritant. The following table summarizes its hazard classifications and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritation |

| H315: Causes skin irritation |

| Eye Irritation |

| H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) |

| H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE): When handling this compound, it is recommended to use a dust mask (type N95), eye shields, and chemical-resistant gloves.

Role in the Synthesis of Potential Antitumor Agents

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. It serves as a precursor for the creation of DNA-binding antitumor agents. One such application is in the preparation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one, which is a critical component for synthesizing specific antitumor compounds.

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate.

Caption: Synthetic workflow using this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not extensively documented in the public domain. Its primary role is as a synthetic intermediate. Below is a representative, generalized experimental protocol for the synthesis of a potential antitumor agent precursor using this compound, based on common organic synthesis methodologies.

Synthesis of N-(2-(dimethylamino)ethyl)-2,6-dichloro-3-nitrobenzamide (A Hypothetical Intermediate)

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Amide Coupling: The resulting acid chloride is dissolved in a fresh portion of aprotic solvent. To this solution, cooled to 0 °C, is added N,N-dimethylethylenediamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-(2-(dimethylamino)ethyl)-2,6-dichloro-3-nitrobenzamide.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is a notable lack of published research detailing the specific biological activities or the effects on cellular signaling pathways of this compound itself. The scientific literature primarily focuses on the biological evaluation of the final products synthesized from this intermediate. It is plausible that any observed biological effects of the final compounds are not attributable to this precursor molecule.

Researchers investigating the potential biological effects of this compound could consider screening it against a panel of cancer cell lines to determine its cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). Should any significant activity be observed, further studies to elucidate the mechanism of action, including effects on cell cycle progression and apoptosis, would be warranted. However, at present, there is no available data to construct a signaling pathway diagram directly involving this compound.

Conclusion

This compound (CAS 55775-97-8) is a well-characterized chemical intermediate with established physical and chemical properties and known hazards that necessitate careful handling. Its primary significance in the scientific community lies in its utility as a starting material for the synthesis of potential antitumor agents. While this guide provides an overview of its properties and a generalized synthetic application, it is important to note the absence of in-depth biological studies on the compound itself. Future research could explore the intrinsic biological activity of this molecule to determine if it possesses any pharmacological properties independent of its role as a synthetic precursor.

Methodological & Application

Synthesis of Novel Pyrazolo[3,4,5-kl]acridine Antitumor Agents from 2,6-Dichloro-3-nitrobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent antitumor agents based on the pyrazolo[3,4,5-kl]acridine scaffold, utilizing 2,6-dichloro-3-nitrobenzoic acid as a key starting material. The synthesized compounds function as DNA-binding agents and topoisomerase inhibitors, exhibiting significant cytotoxic activity against various cancer cell lines. This guide offers a comprehensive resource for the synthesis, characterization, and biological evaluation of this promising class of anticancer compounds.

Introduction

The development of novel, effective, and selective anticancer agents is a paramount goal in medicinal chemistry. Acridine-based compounds have a long history as DNA intercalators and topoisomerase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The fusion of a pyrazole ring to the acridine core, forming the pyrazolo[3,4,5-kl]acridine system, has been shown to enhance cytotoxic activity. This compound serves as a crucial and readily available starting material for the construction of the necessary nitro-substituted acridine precursor, which is essential for the subsequent formation of the pyrazole ring. This document outlines the synthetic strategy and methodologies for producing these potent antitumor agents.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Linker (R) | Cell Line | IC50 (µM) |

| PZA-1 | -(CH₂)₂-N(CH₃)₂ | P388 (Murine Leukemia) | 0.08 |

| LLTC (Lewis Lung Carcinoma) | 0.12 | ||

| JLC (Jurkat Leukemia) | 0.15 | ||

| PZA-2 | -(CH₂)₃-N(CH₃)₂ | P388 (Murine Leukemia) | 0.06 |

| LLTC (Lewis Lung Carcinoma) | 0.09 | ||

| JLC (Jurkat Leukemia) | 0.11 |

Experimental Protocols

I. Synthesis of this compound (Starting Material)

This protocol describes the nitration of 2,6-dichlorobenzoic acid to yield the starting material, this compound.

Materials:

-

2,6-dichlorobenzoic acid

-

92% Concentrated sulfuric acid

-

95% Fuming nitric acid

-

Dichloromethane

-

Water

Procedure:

-

Under a nitrogen atmosphere, mix 100g (0.5235 mol) of 2,6-dichlorobenzoic acid with 70g (0.657 mol) of 92% concentrated sulfuric acid.

-

Prepare a mixed acid solution of 36g of 95% fuming nitric acid and 38g of 92% concentrated sulfuric acid and add it dropwise to the reaction mixture.

-

Maintain the reaction at room temperature for 5 hours. Monitor the reaction progress by HPLC until the starting material is less than 0.2%.

-

Cool the reaction mixture to 0-10°C.

-

Extract the product with dichloromethane (2 x 8 volumes).

-

Combine the organic phases and wash with water at 0-10°C until the pH of the aqueous phase is 2-3.

-

Concentrate the organic phase under reduced pressure to obtain this compound.

II. Synthesis of a Key Acridine Intermediate

This section outlines a plausible synthetic route to a key 1,9-dichloro-7-nitroacridine intermediate from this compound. This is a proposed pathway based on established organic synthesis reactions.

Step 1: Synthesis of 2-(2-amino-4-nitro-phenoxy)-6-chlorobenzoic acid

-

In a suitable reaction vessel, dissolve this compound and 2-aminophenol in a polar aprotic solvent such as DMF.

-

Add a base, for example, potassium carbonate, to the mixture.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction, pour it into water, and acidify to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent system like ethanol/water.

Step 2: Cyclization to 1-chloro-7-nitroacridone

-

Treat the product from the previous step with a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the acridone.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Chlorination to 1,9-dichloro-7-nitroacridine

-

Reflux the 1-chloro-7-nitroacridone in an excess of phosphorus oxychloride (POCl₃) for several hours.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice and neutralize with a base (e.g., ammonia solution).

-

Filter the resulting solid, wash with water, and dry to yield the 1,9-dichloro-7-nitroacridine intermediate.

III. Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines (Final Products)

This protocol describes the final steps to obtain the target antitumor agents from the acridine intermediate.

Materials:

-

1,9-dichloro-7-nitroacridine

-

Hydrazine hydrate

-

Appropriate N,N-dialkylaminoalkylamine (e.g., N,N-dimethylethylenediamine)

-

Ethanol or another suitable solvent

Procedure:

-

Reflux a solution of 1,9-dichloro-7-nitroacridine in a suitable solvent (e.g., ethanol) with an excess of hydrazine hydrate for several hours. This step forms the pyrazole ring.

-

After cooling, add the desired N,N-dialkylaminoalkylamine to the reaction mixture.

-

Reflux the mixture for an additional period to displace the remaining chlorine atom.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the final product.

IV. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the IC50 values of the synthesized compounds.

Materials:

-

Synthesized pyrazolo[3,4,5-kl]acridine compounds

-

Cancer cell lines (e.g., P388, LLTC, JLC)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzoic Acid as a Versatile Building Block for the Synthesis of Anticancer Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-dichloro-3-nitrobenzoic acid as a key starting material in the synthesis of heterocyclic compounds with potential anticancer activity. The following sections detail a multi-step synthetic pathway to a clinically relevant class of heterocyclic compounds, 7-fluoro-2-substituted-4(3H)-quinazolinones, and explore their mechanism of action.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a carboxylic acid, allows for a range of chemical transformations to construct diverse molecular architectures. This document focuses on a synthetic route that leverages these functionalities to produce 7-fluoro-2-substituted-4(3H)-quinazolinones, a class of compounds known for their potent anticancer properties, often through the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from the readily available 2,6-dichlorobenzoic acid. The key transformations include nitration, esterification, selective fluorination, reduction of the nitro group, and finally, cyclization to form the quinazolinone core. This approach allows for the late-stage introduction of various substituents at the 2-position of the quinazolinone ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2,6-dichlorobenzoic acid.

Materials:

-

2,6-Dichlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (95%)

-

Dichloromethane

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 100 g of 2,6-dichlorobenzoic acid in 223 g of concentrated sulfuric acid in a flask equipped with a dropping funnel and a thermometer.

-

Prepare a mixed acid solution by carefully adding 36 g of fuming nitric acid to 38 g of concentrated sulfuric acid, keeping the temperature below 20 °C.

-

Cool the solution of 2,6-dichlorobenzoic acid to 0-5 °C using an ice bath.

-

Slowly add the mixed acid solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into 800 mL of ice-water.

-

Extract the aqueous layer with dichloromethane (2 x 400 mL).

-

Combine the organic layers and wash with water until the pH of the aqueous phase is 2-3.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

This protocol details the esterification of this compound.

Materials:

-

This compound

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

Dissolve 117.7 g of this compound in 259 g of methanol in a round-bottom flask.

-

Carefully add 7.6 g of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by HPLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloro-3-nitrobenzoate.

Protocol 3: Synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

This protocol describes the selective fluorination of the dichloro-intermediate.

Materials:

-

Methyl 2,6-dichloro-3-nitrobenzoate

-

Potassium fluoride

-

Crown ether (e.g., 18-crown-6)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of methyl 2,6-dichloro-3-nitrobenzoate in anhydrous DMF, add potassium fluoride and a catalytic amount of 18-crown-6.

-

Heat the reaction mixture at a temperature and for a duration optimized for the specific substrate (typically 100-150 °C for several hours). Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by column chromatography to obtain methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Protocol 4: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

This protocol details the reduction of the nitro group to an amine.

Materials:

-

Methyl 2-chloro-6-fluoro-3-nitrobenzoate

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water mixture

Procedure:

-

To a suspension of methyl 2-chloro-6-fluoro-3-nitrobenzoate in a 4:1 ethanol/water mixture, add ammonium chloride and iron powder.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water.

-

Dry the organic layer, filter, and concentrate to give methyl 3-amino-2-chloro-6-fluorobenzoate, which can be used in the next step without further purification.

Protocol 5: Synthesis of 7-Chloro-8-fluoro-2-substituted-4(3H)-quinazolinone

This protocol describes the cyclization of the amino ester with an aldehyde to form the quinazolinone ring.

Materials:

-

Methyl 3-amino-2-chloro-6-fluorobenzoate

-

Various aldehydes (R-CHO)

-

Dimethyl sulfoxide (DMSO)

-

2-Aminobenzamide (as a model for cyclization)

Procedure:

-

In a reaction vessel, dissolve methyl 3-amino-2-chloro-6-fluorobenzoate (or the corresponding amide) and the desired aldehyde in DMSO.

-

Heat the reaction mixture. The optimal temperature and reaction time will depend on the specific substrates used (a typical starting point is 120 °C for 4-6 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography to afford the pure 7-chloro-8-fluoro-2-substituted-4(3H)-quinazolinone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical 7-chloro-8-fluoro-2-phenyl-4(3H)-quinazolinone.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | This compound | 2,6-Dichlorobenzoic Acid | H₂SO₄, HNO₃ | 94.5 | >98 (HPLC) | ¹H NMR |

| 2 | Methyl 2,6-dichloro-3-nitrobenzoate | This compound | Methanol, H₂SO₄ | ~95 | >98 (HPLC) | ¹H NMR |

| 3 | Methyl 2-chloro-6-fluoro-3-nitrobenzoate | Methyl 2,6-dichloro-3-nitrobenzoate | KF, 18-crown-6 | 70-80 | >95 (GC) | ¹⁹F NMR, MS |

| 4 | Methyl 3-amino-2-chloro-6-fluorobenzoate | Methyl 2-chloro-6-fluoro-3-nitrobenzoate | Fe, NH₄Cl | ~90 | >95 (LC-MS) | MS |

| 5 | 7-Chloro-8-fluoro-2-phenyl-4(3H)-quinazolinone | Methyl 3-amino-2-chloro-6-fluorobenzoate | Benzaldehyde | 60-70 | >99 (HPLC) | ¹H NMR, ¹³C NMR, HRMS |

Biological Activity Data (Representative)

| Compound | Target Cell Line | IC₅₀ (µM) |

| 7-Chloro-8-fluoro-2-phenyl-4(3H)-quinazolinone | MCF-7 (Breast Cancer) | 5.9 |

| 7-Chloro-8-fluoro-2-(4-methoxyphenyl)-4(3H)-quinazolinone | A549 (Lung Cancer) | 3.1 |

| 7-Chloro-8-fluoro-2-(pyridin-3-yl)-4(3H)-quinazolinone | K562 (Leukemia) | 2.0 |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, with a prominent one being the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2][3]

As depicted in the diagram, the activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a crucial second messenger. PIP3 recruits Akt and PDK1 to the cell membrane, leading to the full activation of Akt through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad, and driving cell proliferation and growth by activating mTORC1 and inhibiting cell cycle inhibitors like p27.

Quinazolinone derivatives can intervene in this pathway, often by directly or indirectly inhibiting the kinase activity of Akt. This inhibition prevents the downstream signaling cascade, ultimately leading to a decrease in cell proliferation and survival, and an increase in apoptosis in cancer cells.

Conclusion

This compound serves as an excellent and adaptable starting material for the synthesis of a variety of heterocyclic compounds, including the medicinally important quinazolinones. The synthetic routes outlined in these notes provide a clear and reproducible pathway to these valuable molecules. The demonstrated anticancer activity of the resulting compounds, coupled with their mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, highlights the potential of this chemical scaffold in the development of novel cancer therapeutics. Further exploration of the structure-activity relationships by varying the substituents on the quinazolinone core is a promising avenue for future research.

References

- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one, a complex heterocyclic molecule with potential applications in medicinal chemistry. Due to the absence of a published, direct synthesis for this specific compound, the following protocol is a proposed multi-step pathway derived from established synthetic methodologies for structurally related compounds, including quinolines, acridines, and other benzonaphthyridine derivatives. The proposed synthesis involves the construction of a substituted quinolinone core, followed by an intramolecular cyclization to form the tetracyclic system, and subsequent functionalization with chloro and nitro groups. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this or similar novel compounds.

Proposed Synthetic Pathway

The proposed synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one is a four-step process, commencing with commercially available starting materials. The overall strategy is outlined below:

-

Step 1: Synthesis of 2-(2-chloro-4-nitroanilino)benzoic acid (3) via an Ullmann condensation of 2-chlorobenzoic acid (1) and 2-chloro-4-nitroaniline (2).

-

Step 2: Cyclization to form 9-chloro-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (4) through an intramolecular Friedel-Crafts acylation.

-

Step 3: Introduction of the methoxy group at the 2-position via a nucleophilic aromatic substitution reaction to yield 2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (5).

-

Step 4: Regioselective chlorination at the 9-position to afford the final product, 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b]naphthyridin-10-one (6).

Experimental Protocols

Step 1: Synthesis of 2-(2-chloro-4-nitroanilino)benzoic acid (3)

This step involves a copper-catalyzed Ullmann condensation reaction.

-